molecular formula C7H7ClO3S B8520374 4-((Chloromethyl)sulfonyl)phenol

4-((Chloromethyl)sulfonyl)phenol

Cat. No.: B8520374
M. Wt: 206.65 g/mol
InChI Key: VAWDBQGXASBCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((Chloromethyl)sulfonyl)phenol is a useful research compound. Its molecular formula is C7H7ClO3S and its molecular weight is 206.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

The synthesis of 4-((Chloromethyl)sulfonyl)phenol typically involves the chloromethylation of phenol followed by sulfonylation. One common method involves the reaction of phenol with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-(chloromethyl)phenol. This intermediate is then treated with sulfuryl chloride to introduce the sulfonyl group, yielding this compound .

Chemical Reactions Analysis

4-((Chloromethyl)sulfonyl)phenol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((Chloromethyl)sulfonyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the modification of biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Chloromethyl)sulfonyl)phenol involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the chloromethyl group, which can be attacked by nucleophiles such as amino acids in proteins or bases in nucleic acids. The sulfonyl group can also participate in various chemical transformations, contributing to the compound’s versatility .

Comparison with Similar Compounds

4-((Chloromethyl)sulfonyl)phenol can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological contexts.

Properties

Molecular Formula

C7H7ClO3S

Molecular Weight

206.65 g/mol

IUPAC Name

4-(chloromethylsulfonyl)phenol

InChI

InChI=1S/C7H7ClO3S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4,9H,5H2

InChI Key

VAWDBQGXASBCNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

150 g (about 1.1 moles) of sulfuryl chloride were added dropwise, at 20° to 25° C, to a mixture of 140 g (1 mole) of 4-methylmercaptophenol, 880 g of ethylene chloride, 0.5 ml of concentrated sulfuric acid and 112 g (1.1 moles) of acetic anhydride. The mixture was stirred for a further hour at 40° to 45° C and a vigorous stream of air was then blown through the reaction solution for 10 minutes. After adding 0.5 g of sodium molybdate, 145 g of 50% strength hydrogen peroxide were added dropwise at 50° C. When the reaction had subsided, the batch was stirred for a further hour at 60° to 65° C; the excess peroxide was then destroyed with about 7 ml of 40% strength sodium bisulfite solution. Thereafter, a solution of 160 g (4 moles) of sodium hydroxide in 400 ml of water was added to the reaction mixture, which was kept below 50° C. The reaction of the mixture was then allowed to finish without cooling. The mixture was stirred for a further hour at 55° to 60° C and then cooled to 0° C, and the sodium phenolate which had precipitated was filtered off. It was dissolved in about 500 ml of water and aqueous hydrochloric acid was added until the mixture reacted strongly acid. After crystallization the product was filtered off and 167 g (81% of theory) of 4-chloromethylsulfonylphenol were obtained in the form of a colorless powder of melting point 110° C. ##STR33##
Quantity
150 g
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reactant
Reaction Step One
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140 g
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reactant
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0.5 mL
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reactant
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112 g
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reactant
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880 g
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solvent
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160 g
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reactant
Reaction Step Two
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Quantity
400 mL
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reactant
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0 (± 1) mol
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reactant
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0.5 g
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catalyst
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